Cas no 498-60-2 (3-Furaldehyde)

3-Furaldehyde 化学的及び物理的性質
名前と識別子
-
- Furan-3-carbaldehyde
- BETA-FURFURAL
- FURAN-3-CARBOXALDEHYDE
- 3-FURANCARBOXALDEHYDE
- 3-FURFURAL
- 3-FURAN ALDEHYDE
- 3-FURALDEHYDE
- 3FCHO
- 3-Formylfuran
- AZVSIHIBYRHSLB-UHFFFAOYSA-N
- POB632X444
- 3furaldehyde
- 3-furancarbaldehyde
- PubChem6948
- AMOT0244
- SBB004385
- TRA0088950
- AM85794
- AJ-3
- DTXSID40198076
- SB60959
- MFCD00010424
- S-(4-CHLOROBENZYL)ISOTHIOURONIUMCHLORIDE
- W-202882
- CHEMBL2228160
- STR02022
- 498-60-2
- 3-Furancarboxaldehyde, >=97%
- UNII-POB632X444
- Z1065630348
- BP-20266
- F0354
- EN300-66749
- F2191-0143
- HY-76224
- CHEBI:87609
- InChI=1/C5H4O2/c6-3-5-1-2-7-4-5/h1-4
- FT-0615760
- AKOS000289061
- CS-M0782
- SY013826
- GEO-01440
- BDBM50486228
- Q27159772
- doi:10.14272/AZVSIHIBYRHSLB-UHFFFAOYSA-N.1
- 3furancarboxaldehyde
- DTXCID70120567
- DB-002732
- 3-Furaldehyde
-
- MDL: MFCD00010424
- インチ: 1S/C5H4O2/c6-3-5-1-2-7-4-5/h1-4H
- InChIKey: AZVSIHIBYRHSLB-UHFFFAOYSA-N
- ほほえんだ: O1C([H])=C([H])C(C([H])=O)=C1[H]
- BRN: 105852
計算された属性
- せいみつぶんしりょう: 96.02110
- どういたいしつりょう: 96.021129
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 70.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 30.2
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Liquid
- 密度みつど: 1.111 g/mL at 25 °C(lit.)
- ふってん: 144 °C/732 mmHg(lit.)
- フラッシュポイント: 華氏温度:118.4°f
摂氏度:48°c - 屈折率: n20/D 1.493(lit.)
- すいようせい: Soluble in water, benzene, chloroform, alcohol and ether.
- PSA: 30.21000
- LogP: 1.09210
- ようかいせい: 水に溶ける
- かんど: Air & Light Sensitive
- FEMA: 3737
3-Furaldehyde セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H226,H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:UN 1989 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: S26-S36-S45-S36/37-S16
- 福カードFコード:8-10
-
危険物標識:
- 包装グループ:II
- セキュリティ用語:3
- リスク用語:R10; R36/37/38
- 危険レベル:3
- 危険レベル:3
- 包装カテゴリ:III
- 包装等級:III
- ちょぞうじょうけん:2-8°C
3-Furaldehyde 税関データ
- 税関コード:2932190090
- 税関データ:
中国税関コード:
2932190090概要:
2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%
3-Furaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-66749-0.5g |
furan-3-carbaldehyde |
498-60-2 | 95% | 0.5g |
$24.0 | 2023-05-02 | |
MedChemExpress | HY-76224-10mM*1mLinDMSO |
3-Furaldehyde |
498-60-2 | 99.62% | 10mM*1mLinDMSO |
¥550 | 2023-07-26 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB05673-1g |
3-Furaldehyde |
498-60-2 | 97% | 1g |
¥155 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033743-250mg |
3-Furaldehyde |
498-60-2 | 98% | 250mg |
¥ǒŎ | 2023-07-25 | |
Enamine | EN300-66749-25.0g |
furan-3-carbaldehyde |
498-60-2 | 95% | 25g |
$277.0 | 2023-05-02 | |
Enamine | EN300-66749-1.0g |
furan-3-carbaldehyde |
498-60-2 | 95% | 1g |
$32.0 | 2023-05-02 | |
Enamine | EN300-66749-5.0g |
furan-3-carbaldehyde |
498-60-2 | 95% | 5g |
$73.0 | 2023-05-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0452-5G |
furan-3-carbaldehyde |
498-60-2 | 97% | 5g |
¥ 277.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033743-10g |
3-Furaldehyde |
498-60-2 | 98% | 10g |
¥335.00 | 2024-06-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033743-25g |
3-Furaldehyde |
498-60-2 | 98% | 25g |
¥836.00 | 2024-06-25 |
3-Furaldehyde 関連文献
-
Luxia Guo,Jiaqi Li,Luigi Vaccaro,Minghao Li,Yanlong Gu Green Chem. 2021 23 9465
-
Manik Kumer Ghosh,Mícheál Séamus Howard,Karla Dussan,Stephen Dooley Phys. Chem. Chem. Phys. 2019 21 17993
-
3. Conformations of furan-, pyrrole-, and pyridine-carbaldehydes: an ab initio molecular orbital studyIan G. John,Geoffrey L. D. Ritchie,Leo Radom J. Chem. Soc. Perkin Trans. 2 1977 1601
-
4. Intramolecular Diels–Alder reactions of vinylfurans leading to furanodecalinsPhilip Cornwall,Colin P. Dell,David W. Knight J. Chem. Soc. Perkin Trans. 1 1993 2395
-
5. Studies on pyruvate decarboxylase: acyloin formation from aliphatic, aromatic and heterocyclic aldehydesDavid H. G. Crout,Howard Dalton,David W. Hutchinson,Masanori Miyagoshi J. Chem. Soc. Perkin Trans. 1 1991 1329
-
Alexandra Baumann,Hammad Cheema,Md Abdus Sabuj,Louis E. McNamara,Yanbing Zhang,Adithya Peddapuram,Suong T. Nguyen,Davita L. Watkins,Nathan I. Hammer,Neeraj Rai,Jared H. Delcamp Phys. Chem. Chem. Phys. 2018 20 17859
-
Tiexin Zeng,Qi Xiao,Jianuo Zhang,Xiao Sun,Baolin Guo,Jin Pei,Lin-Fang Huang Food Funct. 2023 14 2710
-
H. Surya Prakash Rao,Satish Vijjapu RSC Adv. 2012 2 6773
-
Daniel A. Rodrigues,Pedro de Sena M. Pinheiro,Fernanda S. Sagrillo,Maria Clara R. Freitas,Marina A. Alves,Sreekanth Thota,Luzineide W. Tinoco,Alvicler Magalh?es,Carlos M. R. Sant’Anna,Carlos A. M. Fraga New J. Chem. 2020 44 10994
-
Shaomin Fu,Bo Liu Org. Chem. Front. 2020 7 1903
3-Furaldehydeに関する追加情報
Comprehensive Guide to 3-Furaldehyde (CAS No. 498-60-2): Properties, Applications, and Industry Insights
3-Furaldehyde (CAS No. 498-60-2), also known as 3-furancarboxaldehyde, is a versatile organic compound belonging to the furan derivatives family. This aromatic aldehyde is characterized by its distinct furan ring structure and a formyl group at the 3-position, making it a valuable intermediate in synthetic chemistry. With growing interest in bio-based chemicals and sustainable manufacturing, 3-Furaldehyde has gained attention for its potential in green chemistry applications.
The compound's molecular formula, C5H4O2, and molecular weight of 96.08 g/mol contribute to its unique physicochemical properties. Researchers highlight its role in producing flavoring agents, pharmaceutical intermediates, and specialty polymers. Recent studies explore its derivatization for biodegradable materials, aligning with the global push toward circular economy models. The European Chemicals Agency (ECHA) lists 498-60-2 as a registered substance under REACH regulations.
In industrial contexts, 3-Furaldehyde serves as a precursor for synthesizing heterocyclic compounds with applications in agrochemicals and functional coatings. Its reactivity in Paal-Knorr synthesis and Vilsmeier-Haack reactions makes it indispensable for creating complex molecular architectures. Analytical techniques like GC-MS and HPLC are commonly employed for purity assessment, with commercial grades typically exceeding 97% purity.
Emerging trends show increased demand for 3-Furaldehyde derivatives in electronic materials, particularly for organic semiconductors. The compound's conjugated π-system enables charge transport properties valuable in OLED technologies. Sustainability-focused manufacturers now investigate catalytic oxidation of biomass-derived furfuryl alcohol as an eco-friendly production route, addressing concerns about traditional petrochemical methods.
Safety profiles of 498-60-2 emphasize proper handling to avoid skin irritation, with recommended PPE including nitrile gloves and vapor respirators in industrial settings. Storage guidelines suggest amber glass containers under inert atmosphere to prevent oxidative degradation. These protocols align with ISO 9001 standards adopted by leading chemical suppliers.
Market analysis reveals Asia-Pacific as the fastest-growing region for furanic compounds, driven by expanding pharmaceutical API production and food additive sectors. Technological advancements in continuous flow chemistry have improved 3-Furaldehyde synthesis efficiency, reducing byproduct formation. Patent landscapes show increasing innovation around chiral derivatives for asymmetric catalysis applications.
Environmental considerations include biodegradability studies under OECD 301 guidelines, with data suggesting moderate persistence in aquatic systems. Life cycle assessments compare favorably against traditional benzaldehyde-based processes, supporting its adoption in eco-design initiatives. Regulatory compliance spans FDA 21 CFR for food contact materials and EU Cosmetics Regulation for fragrance uses.
Future research directions focus on enzyme-mediated transformations of 3-Furaldehyde for high-value fine chemicals. Collaborative projects between academia and industry explore its potential in metal-organic frameworks (MOFs) for gas storage applications. With tightening carbon footprint regulations, bio-based production methods may redefine the compound's commercial landscape in coming decades.
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